3,3'-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether involves the reaction of 6-ethoxybenzoic acid with sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as chloroform or ethyl acetate to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or ethers .
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in proteomics research to study protein interactions.
Industry: Used as a catalyst or reagent in industrial chemical processes
Wirkmechanismus
The mechanism of action for 3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of proteins or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Sulfonyl Bis-6-methoxybenzoic Acid Diethyl Ether
- 3,3’-Sulfonyl Bis-6-propoxybenzoic Acid Diethyl Ether
Uniqueness
3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether is unique due to its specific ethoxy functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 3,3'-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "4-ethoxybenzoic acid", "sulfuric acid", "phosphorus pentoxide", "thionyl chloride", "diethyl ether", "sodium hydroxide", "6-bromo-1-hexene", "potassium carbonate" ], "Reaction": [ "Step 1: 4-ethoxybenzoic acid is reacted with sulfuric acid and phosphorus pentoxide to form 4-ethoxybenzenesulfonic acid.", "Step 2: Thionyl chloride is added to the reaction mixture to convert the sulfonic acid group to a sulfonyl chloride group.", "Step 3: Diethyl ether is added to the reaction mixture to form the diethyl ether of 4-ethoxybenzenesulfonyl chloride.", "Step 4: Sodium hydroxide is added to the reaction mixture to hydrolyze the sulfonyl chloride group and form 4-ethoxybenzenesulfonic acid.", "Step 5: 6-bromo-1-hexene is reacted with 4-ethoxybenzenesulfonic acid in the presence of potassium carbonate to form 6-ethoxy-4-(6-hexenyloxy)benzenesulfonic acid.", "Step 6: The sulfonic acid group is converted to a carboxylic acid group by reacting with sodium hydroxide.", "Step 7: The resulting 6-ethoxy-4-(6-hexenyloxy)benzoic acid is reacted with sulfuric acid and phosphorus pentoxide to form 3,3'-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether." ] } | |
CAS-Nummer |
1391053-18-1 |
Molekularformel |
C22H26O8S |
Molekulargewicht |
450.502 |
IUPAC-Name |
ethyl 2-ethoxy-5-(4-ethoxy-3-ethoxycarbonylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C22H26O8S/c1-5-27-19-11-9-15(13-17(19)21(23)29-7-3)31(25,26)16-10-12-20(28-6-2)18(14-16)22(24)30-8-4/h9-14H,5-8H2,1-4H3 |
InChI-Schlüssel |
DAMHCCYDUXTGTD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)OCC)C(=O)OCC |
Synonyme |
Diethyl 3,3’-Sulfonyl Bis-6-ethoxybenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.